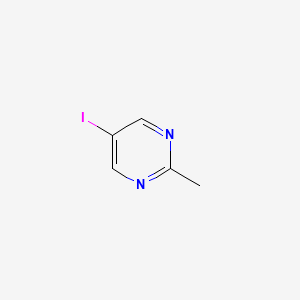

5-Iodo-2-methylpyrimidine

Description

Contextualization within the Field of Halogenated Pyrimidine (B1678525) Heterocycles

Halogenated pyrimidines are a critical class of heterocyclic compounds in modern chemical research. The pyrimidine ring, a six-membered aromatic structure with two nitrogen atoms, is a foundational component of nucleobases like cytosine, thymine (B56734), and uracil, making it a key scaffold in numerous biological processes. beilstein-journals.org The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) to the pyrimidine core significantly alters its electronic properties and reactivity, making these derivatives highly valuable as building blocks in organic synthesis and as active components in pharmaceuticals and agrochemicals. nih.govechemi.com

The presence of a halogen, particularly iodine, provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for constructing complex molecules. This reactivity has positioned halogenated pyrimidines as essential intermediates in the development of a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents. nih.govsmolecule.com

Historical Trajectories and Advancements in Pyrimidine Synthesis

The study of pyrimidines dates back to the 19th century, with the isolation of derivatives like alloxan. However, the systematic synthesis and characterization of the pyrimidine family began in earnest in the late 1800s. Early methods often involved the condensation of urea (B33335) with dicarbonyl compounds. A significant milestone was the first synthesis of the unsubstituted parent pyrimidine ring in 1900.

Over the decades, synthetic methodologies have evolved dramatically. Early techniques have been supplemented and often replaced by more efficient and regioselective methods. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the functionalization of pyrimidine rings. beilstein-journals.org Modern advancements include the use of novel catalysts and reagents to achieve precise halogenation and subsequent modification of the pyrimidine scaffold, allowing for the creation of a vast library of derivatives for screening in drug discovery and materials science.

Academic Significance and Research Impetus for 5-Iodo-2-methylpyrimidine

A thorough review of scientific literature and chemical databases indicates that specific research on This compound is exceptionally limited. The vast majority of available data pertains to its structural isomer, 2-Iodo-5-methylpyrimidine (CAS 154129-30-3), and other substituted derivatives such as 5-IODO-2-METHYLPYRIMIDIN-4(3H)-ONE (CAS 111079-41-5) and 4-Amino-6-chloro-5-iodo-2-methylpyrimidine (CAS 177079-32-0). chemsrc.comaccelachem.com

For its isomer, 2-Iodo-5-methylpyrimidine, research highlights its utility as a synthetic intermediate. smolecule.com The iodine atom at the 2-position facilitates nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable building block for more complex molecules with potential applications in medicine and materials science.

However, for this compound, there is a lack of published findings detailing its synthesis, physical and chemical properties, or its potential applications. This absence of specific data prevents a detailed analysis of its academic significance or the impetus for its use in research. It can be inferred that either the synthesis of this specific isomer is synthetically challenging, or its properties have not been deemed as scientifically compelling as its more-studied relatives. Consequently, it remains an obscure member of the halogenated pyrimidine family, representing a potential area for future exploratory research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGGZGCUKUBTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447606-27-0 | |

| Record name | 5-iodo-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 5 Iodo 2 Methylpyrimidine and Its Key Precursors

Regioselective Iodination Strategies

Direct iodination of the 2-methylpyrimidine (B1581581) precursor is a common and efficient approach. The pyrimidine (B1678525) ring is a π-deficient heterocycle, which makes electrophilic aromatic substitution more challenging than in benzene. However, the C-5 position is the least electron-deficient and is, therefore, the most favorable site for electrophilic attack.

Electrophilic Iodination Protocols

Electrophilic iodination is a widely used method for the synthesis of 5-iodopyrimidines. This approach involves the reaction of the pyrimidine substrate with an electrophilic iodine source. Due to the relatively weak reactivity of molecular iodine (I₂), the reaction often requires harsh conditions or the use of an activating agent or a stronger electrophilic iodinating reagent to generate a more potent iodinating species, such as the iodonium ion (I⁺).

Several reagent systems have been developed for this purpose:

Iodine with an Oxidizing Agent: Combinations such as I₂/Nitric Acid (HNO₃) are effective but involve harsh acidic conditions.

N-Iodosuccinimide (NIS): NIS is a milder and commonly used source of electrophilic iodine for the iodination of various aromatic and heteroaromatic compounds.

Iodine Monochloride (ICl): This interhalogen compound is a more polarized and reactive iodinating agent than molecular iodine.

Iodine with Silver Salts: A combination of molecular iodine and a silver salt, such as silver nitrate (AgNO₃), provides an efficient method for iodination. The silver ion assists in generating the highly reactive electrophilic iodine species. Research has shown that AgNO₃ can act as a superior catalyst for direct iodination compared to other salts like Ag₂SO₄. mdpi.com This method can be performed under solvent-free mechanochemical conditions, offering an environmentally friendly alternative with high yields (70-98%) and short reaction times (20-30 minutes). mdpi.com

Table 1: Comparison of Metal Salts in Electrophilic Iodination of Pyrimidine Derivatives mdpi.com

| Substrate | Metal Salt | Yield (%) |

| Uracil | AgNO₃ | 90 |

| Uracil | Ag₂SO₄ | 73 |

| Uracil | NaNO₃ | 33 |

| Uracil | NaNO₂ | 38 |

| Uridine | AgNO₃ | 83 |

| Uridine | Ag₂SO₄ | <50 |

Transition-Metal-Catalyzed Directed Iodination

While transition-metal catalysis is a cornerstone of modern synthetic chemistry for C-H functionalization, its application for the direct iodination of unactivated C-H bonds in simple pyrimidines is less common than electrophilic methods. However, the principles of directed C-H activation offer a powerful strategy for achieving high regioselectivity. In these reactions, a directing group on the substrate coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium), bringing the catalyst into proximity with a specific C-H bond, which is then cleaved and functionalized. researchgate.net

For a substrate like 2-methylpyrimidine, a suitable directing group would need to be installed on the molecule to direct the catalyst to the C-5 position. Palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has been developed for a range of heterocycles, including pyridines. nih.govnih.gov This type of methodology, often employing a removable directing group, could potentially be adapted for the synthesis of 5-Iodo-2-methylpyrimidine. For instance, Pd-catalyzed regioselective C-H iodination of 4-arylpyrimidines has been successfully achieved using N-iodosuccinimide (NIS) as the iodine source. acs.org While not a direct example on 2-methylpyrimidine itself, these precedents illustrate the viability of the strategy.

Alternative Iodination Reagents and Conditions

Beyond classical electrophilic substitution and transition-metal catalysis, other methods have been developed to achieve the iodination of pyrimidines.

Radical-Based C-H Iodination: A direct C-H iodination protocol based on a radical mechanism has been developed for various nitrogen heterocycles, including pyridines and uracil. These reactions can achieve C-5 iodination and demonstrate the potential for functionalizing the pyrimidine core without relying on traditional electrophilic pathways.

Iodine/Sodium Nitrite (I₂/NaNO₂): This combination has been reported as an eco-friendly, efficient, and regioselective reagent system for the C-5 iodination of pyrimidine bases and nucleosides at room temperature. The method is noted for its simplicity, mild conditions, and high yields.

Potassium Persulfate (K₂S₂O₈): In aqueous media, the combination of an iodide salt (like NaI) and an oxidant such as K₂S₂O₈ can be used for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines, showcasing a method for post-cyclization halogenation that proceeds through in situ generation of I₂.

Pyrimidine Ring Formation and Subsequent Iodination

An alternative synthetic route involves constructing the 2-methylpyrimidine ring from acyclic precursors first, followed by the introduction of the iodine atom at the C-5 position. This strategy is particularly useful when the required precursors are readily available.

Cyclocondensation Approaches to Substituted Pyrimidines

The most common and versatile method for synthesizing the pyrimidine core is through the cyclocondensation of a three-carbon component (like a β-dicarbonyl compound) with a C-N-C component.

A general and widely applicable method is the Principal Synthesis , where a β-dicarbonyl compound reacts with an amidine. To synthesize the 2-methylpyrimidine precursor, one could react a suitable 1,3-dielectrophile with acetamidine. Acetamidine provides the N-C-N fragment with the required methyl group at what will become the C-2 position of the pyrimidine ring.

Multicomponent reactions, such as those catalyzed by iridium or manganese, can synthesize highly substituted pyrimidines from amidines and multiple alcohol components, demonstrating advanced methods for ring construction. nih.gov Although complex, these reactions highlight the diverse strategies available for building the core pyrimidine structure.

Table 2: General Cyclocondensation Reaction for 2-Substituted Pyrimidines

| 1,3-Dielectrophile Component | C-N-C Component | Product |

| Malondialdehyde | Acetamidine | 2-Methylpyrimidine |

| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine |

| Ethyl Acetoacetate | Thiourea | 2-Thio-6-methyluracil |

Post-Cyclization Iodination Techniques

Once the 2-methylpyrimidine ring has been synthesized via a cyclocondensation strategy, the final step is the regioselective introduction of the iodine atom at the C-5 position. The techniques for this transformation are identical to those described in Section 2.1. The newly formed 2-methylpyrimidine would be subjected to an appropriate iodination protocol, such as treatment with N-iodosuccinimide (NIS) or a system like I₂/AgNO₃, to yield the final target compound, this compound. This two-step approach allows for flexibility in the synthesis, separating the construction of the heterocyclic core from the final halogenation step.

Functional Group Interconversions Towards this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to introduce desired functionalities. In the context of this compound, the primary goal is the introduction of an iodine atom at the C5 position of the 2-methylpyrimidine core. The C5 position of the pyrimidine ring is the most susceptible to electrophilic substitution due to its comparatively higher electron density. wikipedia.org

Several FGI strategies can be employed:

Direct C-H Iodination: This is the most atom-economical approach, where a C-H bond at the 5-position of 2-methylpyrimidine is directly converted to a C-I bond. Electrophilic iodination is a common method for such transformations on aromatic and heteroaromatic rings. nih.gov Reagents like N-Iodosuccinimide (NIS) or molecular iodine (I₂) can be used, often requiring an acid or a metal catalyst to enhance the electrophilicity of the iodine species. commonorganicchemistry.comorganic-chemistry.org For instance, various aromatic compounds have been successfully iodinated using NIS in the presence of a catalytic amount of trifluoroacetic acid under mild conditions. organic-chemistry.org A radical-based direct C-H iodination protocol has also been developed for a range of nitrogen heterocycles, including the pyrimidine derivative uracil, demonstrating C5 selectivity. rsc.org

Halogen Exchange (Halex Reactions): If a precursor such as 5-bromo-2-methylpyrimidine or 5-chloro-2-methylpyrimidine is available, a halogen exchange reaction, akin to the Finkelstein reaction, can be utilized. This typically involves treating the bromo or chloro derivative with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction is driven by the precipitation of the less soluble sodium or potassium bromide/chloride.

Sandmeyer-type Reactions: Starting from 5-amino-2-methylpyrimidine (B1331538), a diazotization reaction followed by treatment with an iodide source (e.g., KI) can yield the desired 5-iodo product. This method involves the conversion of the amino group into a diazonium salt intermediate, which is then displaced by the iodide ion.

These FGI approaches provide a versatile toolkit for chemists to access this compound from various precursors, allowing for flexibility in synthetic design based on the availability and cost of starting materials.

Sustainable and Scalable Synthetic Approaches

Modern chemical manufacturing places a strong emphasis on sustainability and scalability. This involves designing synthetic routes that are not only efficient but also environmentally benign and adaptable to large-scale production.

Green chemistry aims to reduce the environmental footprint of chemical processes. rasayanjournal.co.inpowertechjournal.com In the synthesis of pyrimidine derivatives, these principles are applied through several strategies:

Solvent-Free Reactions (Mechanochemistry): A significant advancement in green synthesis is the use of mechanochemistry, where mechanical force (e.g., grinding or ball-milling) is used to initiate reactions in the absence of bulk solvents. nih.govrsc.org An eco-friendly, solvent-free approach for the iodination of pyrimidine derivatives like uracil and cytosine has been developed using this technique. nih.gov The reaction proceeds by grinding solid iodine and a nitrate salt, such as silver nitrate (AgNO₃), with the pyrimidine substrate, achieving high yields (70–98%) in a short timeframe (20–30 minutes). nih.govresearchgate.net This method minimizes waste, eliminates the need for hazardous solvents, and simplifies product isolation. nih.gov

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ethanol is preferred. Water, in particular, has been explored for multicomponent reactions to synthesize various pyrimidine derivatives, simplifying the process and reducing environmental impact. jmaterenvironsci.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H iodination is an excellent example of a high-atom-economy reaction, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts associated with other methods.

Catalysis: The use of catalysts is a core principle of green chemistry, as they can replace stoichiometric reagents, reduce energy consumption, and increase reaction selectivity. rasayanjournal.co.inresearchgate.net

For scalable and safe production, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.commdpi.com In a flow system, reagents are continuously pumped through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com

This technology is particularly well-suited for halogenation reactions, which can be highly exothermic and involve hazardous reagents. For example, a photoflow procedure was developed for the bromination of a 5-methyl substituted pyrimidine, an intermediate in the synthesis of the drug Rosuvastatin. mdpi.com By using a continuous flow setup, the reaction achieved complete conversion with a residence time of just 5 minutes, preventing the formation of polybrominated byproducts and improving safety. mdpi.com This demonstrates the potential for adapting flow chemistry to the large-scale production of halogenated pyrimidines like this compound, ensuring better process control, enhanced safety, and consistent product quality. ijsdr.orgnih.gov

Catalytic Systems in this compound Synthesis

Catalysis is pivotal in developing efficient and selective methods for the synthesis of this compound. Both metal-based and metal-free catalytic systems have been explored for the iodination of pyrimidines and other heterocycles.

Metal-Based Catalysis: Silver salts are commonly used to catalyze electrophilic iodination reactions. nih.govsemanticscholar.org In the solvent-free mechanochemical iodination of pyrimidines, silver nitrate (AgNO₃) acts as an efficient catalyst. nih.gov The Ag⁺ ion is believed to function as a Lewis acid, activating molecular iodine (I₂) to generate a more potent electrophilic iodinating species. semanticscholar.org Comparative studies have shown that the choice of the metal salt significantly impacts the reaction yield. nih.govsemanticscholar.org For instance, in the solid-state iodination of uracil, AgNO₃ provided a higher yield compared to other salts like Ag₂SO₄, NaNO₃, and NaNO₂. nih.govresearchgate.net Palladium(II) has also been used to catalyze the ortho-C–H iodination of various substrates using molecular iodine as the oxidant, a method that is compatible with a wide range of heterocycles. nih.gov

| Catalyst | Yield (%) | Reference |

|---|---|---|

| AgNO₃ | 90 | nih.gov |

| Ag₂SO₄ | 73 | semanticscholar.org |

| NaNO₂ | 38 | semanticscholar.org |

| NaNO₃ | 33 | semanticscholar.org |

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, metal-free approaches have gained traction. Molecular iodine (I₂) itself can act as a catalyst in certain reactions, particularly in the presence of an oxidant or a specific solvent system. acs.orgnih.govrsc.org For example, a catalytic amount of molecular iodine in DMSO has been used for the synthesis of pyrimidine-linked imidazopyridines. acs.orgnih.gov In this system, DMSO plays a dual role as both a solvent and an oxidant. acs.orgnih.gov Such metal-free systems are highly desirable from a green chemistry perspective, offering an environmentally benign and cost-effective alternative for synthesizing complex heterocyclic molecules. rsc.orgnih.gov

Elucidation of Reactivity Profiles and Transformation Pathways of 5 Iodo 2 Methylpyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For 5-iodo-2-methylpyrimidine, the C5-iodide is an excellent electrophilic partner in these reactions, readily participating in the catalytic cycle with various nucleophilic reagents.

Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed, the reactivity of the closely related 5-iodopyrimidine (B189635) nucleoside framework provides significant insight. For instance, the coupling of 5-iodo-2'-deoxycytidine (B1674142) with 3-methoxyphenyl (B12655295) boronic acid has been successfully achieved. researchgate.net

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Palladium(II) acetate (B1210297) or used directly as a complex such as Tetrakis(triphenylphosphine)palladium(0). A base is essential for the activation of the organoboron species. The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and yield. Aqueous solvent mixtures, such as dioxane/water or ethanol/water, are common. mdpi.com The reaction has been shown to proceed efficiently under both conventional heating and microwave irradiation, with the latter often leading to significantly reduced reaction times. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Iodopyrimidine Analogs

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxyphenyl boronic acid | SerrKap Catalyst (1.0 mol%) | - | H₂O:EtOH | Flow, 8-9 kPa | 90% | researchgate.net |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol | Microwave | Moderate | nih.gov |

Note: This data is based on reactions with analogous 5-iodopyrimidine derivatives and is representative of the expected reactivity for this compound.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base. The C5-position of pyrimidines is a common site for alkynylation using this method, as demonstrated in the synthesis of various 5-alkynylpyrimidine nucleosides. nih.gov

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the this compound to the Pd(0) species occurs. Meanwhile, the copper cycle activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the 5-alkynyl-2-methylpyrimidine product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling of 5-Iodopyrimidines

| Component | Example Reagents | Purpose |

|---|---|---|

| Pyrimidine (B1678525) Substrate | 5-Iodo-2'-deoxyuridine | Electrophile |

| Alkynyl Partner | Terminal Alkynes (e.g., Propargylamine) | Nucleophile |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₂Cl₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Activates Alkyne |

| Ligand | Triphenylphosphine (PPh₃), TXPTS | Stabilizes Palladium |

| Base | Triethylamine (NEt₃), Diisopropylethylamine | Neutralizes HX, promotes catalysis |

| Solvent | DMF, Acetonitrile, Aqueous systems | Reaction Medium |

Data is representative of conditions used for analogous 5-iodopyrimidine nucleosides. nih.gov

Stille Coupling for Organotin Reagent Integration

The Stille reaction is a versatile C-C bond-forming reaction involving the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgdntb.gov.ua A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. organic-chemistry.orglibretexts.org The reaction is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis. libretexts.org

The catalytic cycle follows the standard cross-coupling pathway: oxidative addition of this compound to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to afford the 5-substituted-2-methylpyrimidine. The reactivity of the halide partner typically follows the order I > Br > Cl. The choice of ligand, solvent, and additives like copper(I) salts can significantly influence the reaction rate and yield. organic-chemistry.org Although specific examples involving this compound are not prevalent in the reviewed literature, the general applicability of the Stille reaction to aryl iodides suggests its utility for this substrate. wikipedia.org

Table 3: General Components for Stille Coupling Reactions

| Component | Description / Examples |

|---|---|

| Electrophile | Aryl or Vinyl Halide/Triflate (e.g., this compound) |

| Nucleophile | Organostannane Reagent (e.g., R-Sn(Bu)₃) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Solvent | Anhydrous, non-polar solvents (e.g., Toluene, THF, Dioxane) |

| Additives (Optional) | Copper(I) salts, Lithium Chloride |

Negishi Coupling with Organozinc Reagents

The Negishi coupling facilitates the formation of C-C bonds between an organohalide and an organozinc reagent, catalyzed by either palladium or nickel. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents can be prepared from the corresponding organohalides or through transmetalation from other organometallic compounds.

For this compound, a Negishi coupling would involve its reaction with an organozinc compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The reaction pathway is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org An example involving a related substrate, 2-chloro-4-iodopyrimidine, demonstrates the feasibility of this reaction on the pyrimidine core, where the more reactive C-I bond is selectively coupled. rsc.org

Table 4: Example of Negishi Coupling with an Iodopyrimidine Derivative

| Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield | Reference |

|---|

This data illustrates the reactivity of the iodo-group on a pyrimidine ring in Negishi couplings.

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and high functional group tolerance. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) being particularly effective.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl product. libretexts.org While aryl iodides can be challenging substrates in some cases due to the potential formation of unreactive palladium iodide dimers, the use of appropriate bidentate or sterically hindered ligands can overcome this issue. wikipedia.orglibretexts.org The reaction can be applied to introduce primary and secondary amines at the C5 position of this compound. The reaction tolerates heterocyclic substrates, as shown by the successful amination of 3-iodopyridine. acs.org

Table 5: General Conditions for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | This compound, 3-Iodopyridine | Electrophile |

| Amine | Primary/Secondary Alkyl or Aryl Amines | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine Deprotonation |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions offer a cost-effective and powerful alternative to palladium-based systems for certain transformations, particularly for the formation of carbon-heteroatom bonds. These methods often exhibit different reactivity and substrate tolerance compared to their palladium counterparts.

A key application relevant to this compound is the copper-mediated coupling with thiols to form aryl thioethers (C-S bonds). Research on the closely related 2-amino-5-iodopyrimidine (B74693) has shown that it can be successfully coupled with thiols using a copper(I) iodide/neocuproine catalyst system in the presence of a base like potassium carbonate. rsc.org This transformation highlights the utility of copper catalysis for C-S bond formation on the 5-iodopyrimidine scaffold. The reaction is believed to proceed via coordination of the thiol to the copper catalyst, followed by reaction with the aryl iodide. More soluble copper sources, such as copper(I)-thiophene-2-carboxylate (CuTC), have also been developed to improve reaction efficiency and ease of purification. rsc.org

Table 6: Copper-Mediated C-S Coupling of a 5-Iodopyrimidine Analog

| Aryl Halide | Thiol Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|

This data on a close analog demonstrates the viability of copper-mediated C-S coupling for this compound.

Ullmann-Type C–Heteroatom Bond Formations

The Ullmann reaction and its modern variants are powerful copper-catalyzed methods for forming carbon-heteroatom bonds, and this compound serves as a suitable electrophilic partner. nih.govumich.edu These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, in the presence of a copper catalyst, a ligand, and a base, often at elevated temperatures. nih.govpublish.csiro.au The reactivity of the C-I bond in this compound makes it a prime candidate for these transformations.

C-N Bond Formation (Goldberg Reaction): The coupling of this compound with various primary or secondary amines or N-heterocycles can be achieved using a copper catalyst (e.g., CuI, CuO) and a suitable ligand, such as 1,10-phenanthroline (B135089) or an amino acid. nih.gov The reaction, often carried out in a polar aprotic solvent like DMF or DMSO with a base such as K₂CO₃ or Cs₂CO₃, yields 5-amino-2-methylpyrimidine (B1331538) derivatives. The mechanism is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl iodide. nih.gov

C-O Bond Formation (Ullmann Condensation): The synthesis of 5-aryloxy-2-methylpyrimidines can be accomplished by coupling this compound with phenols or alcohols. Modern protocols often employ soluble copper catalysts with ligands like 1,10-phenanthroline or picolinic acid, which allow for milder reaction conditions compared to traditional methods. publish.csiro.aunih.gov The reaction involves a copper(I) alkoxide or phenoxide intermediate. nih.gov

C-S Bond Formation: The formation of aryl thioethers via Ullmann-type coupling is also a highly efficient process. This compound can be coupled with a variety of thiols (thiophenols or alkyl thiols) using copper catalysts. For instance, copper(I)-thiophene-2-carboxylate (CuTC) has been shown to be an effective catalyst for coupling 5-iodopyrimidines with aryl thiols in DMF or DMSO, with K₂CO₃ as the base. researchgate.net This method displays good functional group tolerance. researchgate.net

| Bond Formed | Nucleophile | Typical Copper Source | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| C–N | Amine, Amide, N-Heterocycle | CuI, Cu₂O, CuO | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, DMSO, Dioxane |

| C–O | Phenol, Alcohol | CuI, Cu₂O | 1,10-Phenanthroline, Picolinic Acid | K₂CO₃, Cs₂CO₃ | DMF, Toluene, Pyridine |

| C–S | Thiophenol, Alkyl Thiol | CuI, CuTC | 8-Hydroxyquinoline | K₂CO₃, K₃PO₄ | DMF, DMSO |

Click Chemistry Adaptations

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. dovepress.com this compound can be adapted for use in click chemistry by first converting the iodo moiety into either an azide (B81097) or a terminal alkyne.

Synthesis of 5-Azido-2-methylpyrimidine: The iodo group can be substituted with an azide functionality, typically using sodium azide (NaN₃). This transformation might be achieved through a copper-catalyzed process similar to an Ullmann-type amination or potentially via nucleophilic substitution under specific conditions. The resulting 5-azido-2-methylpyrimidine is a key precursor for CuAAC reactions.

Synthesis of 5-Ethynyl-2-methylpyrimidine (B1459325): Alternatively, the iodo group can be converted to a terminal alkyne using a Sonogashira coupling reaction. This palladium/copper-catalyzed cross-coupling reaction between this compound and a protected acetylene (B1199291) source (like trimethylsilylacetylene), followed by deprotection, would yield 5-ethynyl-2-methylpyrimidine.

Once these precursors are synthesized, they can readily participate in click reactions. For example, 5-azido-2-methylpyrimidine can react with various terminal alkynes in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form a stable 1,2,3-triazole ring, linking the pyrimidine to another molecule. Similarly, 5-ethynyl-2-methylpyrimidine can react with organic azides. Strain-promoted azide-alkyne cycloaddition (SPAAC) is another option, where an azide-functionalized pyrimidine could react with a strained cyclooctyne (B158145) without the need for a copper catalyst, which is advantageous for biological applications. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. stackexchange.comyoutube.com In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.orgmasterorganicchemistry.com

For this compound, the situation is nuanced. The compound lacks a good leaving group (like a halide) at the highly activated C4 or C6 positions. The iodine at C5 is not positioned for optimal activation by the ring nitrogens for a standard SNAr mechanism. stackexchange.com Therefore, direct displacement of a group on the pyrimidine core via SNAr is generally unfavorable under standard conditions.

However, if a good leaving group were present at the C4 or C6 position, SNAr would be a highly favorable pathway. For example, in a hypothetical 4-chloro-5-iodo-2-methylpyrimidine, nucleophiles would preferentially attack the C4 position. The regioselectivity of such reactions can be sensitive to other substituents on the ring; electron-donating groups can alter the preferred site of attack. wuxiapptec.com Reactions would typically proceed with nucleophiles such as alkoxides, thiolates, or amines in polar solvents. youtube.com

Electrophilic Substitution Reactions on the Pyrimidine Ring

In contrast to its reactivity towards nucleophiles, the electron-deficient pyrimidine ring is highly deactivated towards electrophilic aromatic substitution. wikipedia.org Such reactions are generally sluggish and require harsh conditions or the presence of strong electron-donating groups on the ring. wikipedia.org When electrophilic substitution does occur, it proceeds preferentially at the C5 position, which is the least electron-deficient carbon atom. wikipedia.org

In the case of this compound, the C5 position is already occupied by the iodine atom. The methyl group at C2 is a weak activating group. Therefore, further electrophilic substitution on the pyrimidine ring is expected to be very difficult. Standard electrophilic reactions like nitration or halogenation, which typically require strong acids, are unlikely to proceed efficiently on the pyrimidine core of this substrate. masterorganicchemistry.comlibretexts.org

For instance, nitration of 2-methylpyridine (B31789) N-oxide (a related heterocycle) occurs at the 4-position, highlighting that N-oxidation can facilitate electrophilic substitution. nih.gov However, without such activation, direct nitration of the this compound ring would be challenging. Similarly, halogenation of pyrimidines typically occurs at an unsubstituted C5 position. google.com Attempting to introduce another substituent via an electrophilic pathway would likely require forcing conditions and may result in low yields or decomposition.

Radical Chemistry Involving the 5-Iodo Moiety

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential precursor for radical-based transformations. This cleavage can be initiated by heat, light (photolysis), or a radical initiator.

Studies on the closely related compound 5-iodouracil (B140508) have shown that UV irradiation leads to the homolysis of the C-I bond. nih.gov This process generates a highly reactive uracil-5-yl radical and an iodine atom. nih.gov A similar pathway can be expected for this compound. The initially populated excited singlet state can cross to a repulsive potential energy surface, leading to rapid dissociation. nih.gov

The resulting 2-methylpyrimidin-5-yl radical is a versatile intermediate that can undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of 2-methylpyrimidine (B1581581). nih.gov

Intermolecular Addition: It can add to unsaturated systems like alkenes or alkynes, forming a new C-C bond.

Radical Cyclization: If an appropriate unsaturated side chain is present elsewhere on the molecule, an intramolecular cyclization can occur, providing a route to fused heterocyclic systems.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental and highly efficient method for converting aryl halides into organometallic reagents. wikipedia.orgwikiwand.com The C-I bond of this compound is well-suited for this reaction, which typically involves treatment with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. stackexchange.com

The exchange is rapid and generally follows the trend I > Br > Cl. wikiwand.com The reaction converts the aryl iodide into a highly reactive 2-methylpyrimidin-5-yl-lithium species. This organolithium compound is a potent nucleophile and a strong base. It can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C5 position.

Another pathway to a similar organometallic intermediate is through the formation of a Grignard reagent. This involves the reaction of this compound with magnesium metal (Mg⁰), a process known as oxidative addition. ethz.ch The resulting 5-(iodomagnesio)-2-methylpyrimidine can also be used in subsequent reactions with electrophiles.

| Electrophile | Reagent Example | Product at C5 Position |

|---|---|---|

| Proton Source | H₂O | -H (De-iodination) |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohols) |

| Alkyl Halides | R-X | -R (Alkylation) |

| Formylating Agents | DMF | -CHO (Aldehyde) |

| Borates | B(OR)₃ | -B(OH)₂ (Boronic Acid) |

Oxidation and Reduction Chemistry of Pyrimidine Substituents

The substituents on the this compound ring can be chemically modified through oxidation and reduction reactions.

Oxidation:

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using peroxy acids like m-CPBA or peroxyacetic acid. For unsymmetrical pyrimidines, the site of oxidation is influenced by the electronic effects of the substituents. The 2-methyl group is a moderately activating, ortho-directing group, suggesting that N-oxidation might occur preferentially at the N1 position. cdnsciencepub.com Pyrimidine N-oxides are synthetically useful as they can activate the ring for both nucleophilic and electrophilic substitution. publish.csiro.aunih.gov

Methyl Group Oxidation: The methyl group at the C2 position can be oxidized to an aldehyde or a carboxylic acid. This transformation can be challenging and may require specific reagents to avoid oxidation of the pyrimidine ring itself. Reagents like selenium dioxide (SeO₂) have been used for the oxidation of methyl groups on heterocyclic rings. researchgate.net The reactivity depends on the specific reaction conditions and the nature of the catalyst. rsc.org

Reduction:

Strategic Applications of 5 Iodo 2 Methylpyrimidine As a Versatile Synthetic Building Block

Construction of Complex Nitrogen Heterocyclic Scaffolds

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. drexel.edu 5-Iodo-2-methylpyrimidine serves as an excellent starting point for the synthesis of fused pyrimidine (B1678525) systems and other complex nitrogen-containing architectures. The general strategy involves introducing a functional group at the C5 position via the iodo handle, which can then participate in an intramolecular cyclization reaction.

Palladium-catalyzed reactions are instrumental in this approach. mdpi.com For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo cyclization to form thieno[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, depending on the reaction conditions and subsequent reagents. nih.gov Similarly, a Suzuki or Stille coupling can append an aryl or heteroaryl group bearing a suitably positioned nucleophile (e.g., -NH2, -OH), setting the stage for an intramolecular annulation to construct polycyclic systems like pyrido[2,3-d]pyrimidines. These fused systems are of significant interest as they often form the core of biologically active molecules. mdpi.comoup.com

Precursor in the Synthesis of Functionally Diverse Pyrimidine Derivatives

The true versatility of this compound is most evident in its role as a precursor to a vast array of functionally diverse pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the C-I bond, making it an ideal substrate for numerous cross-coupling reactions. This allows for the systematic and predictable introduction of a wide range of substituents at the 5-position.

Key transformations include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds by introducing aryl, heteroaryl, or vinyl groups. acs.org

Sonogashira Coupling: For the introduction of terminal alkynes, creating precursors for further elaboration or for use in materials science.

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the synthesis of 5-aminopyrimidine (B1217817) derivatives. acs.org

Heck Coupling: For the introduction of alkene functionalities.

Stille Coupling: For coupling with organostannanes to form C-C bonds.

Cyanation: For the introduction of a nitrile group, a versatile functional handle for further chemical modification.

These reactions enable chemists to tailor the steric, electronic, and physicochemical properties of the pyrimidine scaffold, generating libraries of compounds for screening in various applications.

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C-C (sp²) | 5-Aryl/Heteroaryl/Vinyl-2-methylpyrimidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | 5-Alkynyl-2-methylpyrimidine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 5-Amino-2-methylpyrimidine (B1331538) |

| Heck | Alkene | C-C (sp²) | 5-Alkenyl-2-methylpyrimidine |

| Stille | Organostannane (R-SnR'₃) | C-C | 5-Aryl/Alkenyl-2-methylpyrimidine |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | C-CN | 2-Methylpyrimidine-5-carbonitrile |

Role in the Design and Synthesis of Biologically Relevant Molecules (Chemical Synthesis Focus)

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netrsc.org this compound provides a direct entry point into several classes of biologically important molecules.

Protein kinases are a major class of drug targets, particularly in oncology. sigmaaldrich.com Many potent kinase inhibitors are based on a 2-aminopyrimidine (B69317) or 2,4-diaminopyrimidine (B92962) scaffold, which mimics the adenine (B156593) hinge-binding region of ATP. drpress.orgrsc.org Starting from this compound, Buchwald-Hartwig amination can be used to install an amino group at the 5-position. More commonly, the iodo group serves as a crucial handle for diversification after the core aminopyrimidine scaffold has been established. For example, a 2-amino-4-chloro-5-iodopyrimidine intermediate can be sequentially functionalized. The reactive C-I bond allows for the introduction of various side chains via Suzuki or other coupling reactions to probe the solvent-exposed regions of the kinase active site, a key strategy for optimizing potency and selectivity. growingscience.com

Nucleoside and nucleobase analogues are cornerstones of antiviral and anticancer chemotherapy. frontiersin.orgiaea.org The 5-position of the pyrimidine ring is a common site for modification, as exemplified by the approved drug 5-fluorouracil. This compound serves as a synthetic equivalent for creating analogues of thymine (B56734) (5-methyluracil). The C-I bond can be directly incorporated into nucleoside analogues or used as a reactive site for further functionalization. For instance, the incorporation of 5-iodo-2'-deoxyuridine into DNA has been explored as a strategy to sensitize cells to radiation. nih.gov Furthermore, palladium-catalyzed reactions at the 5-position allow for the attachment of various groups, including fluorescent tags or moieties designed to interfere with specific biological processes like DNA replication or repair. researchgate.netresearchgate.net

Effective ligand design in drug discovery relies on the ability to systematically modify a lead compound to improve its biological activity and pharmacokinetic properties. nih.govtcichemicals.com The predictable and high-yielding nature of cross-coupling reactions with this compound makes it an ideal platform for structure-activity relationship (SAR) studies. By synthesizing a matrix of analogues where the substituent at the 5-position is varied (e.g., in size, electronics, hydrogen bonding potential), medicinal chemists can map the binding pocket of a target protein and optimize ligand-receptor interactions. sigmaaldrich.com This systematic approach of molecular modification is a powerful tool for transforming a preliminary "hit" into a viable drug candidate. tcichemicals.com

Integration into Advanced Material Architectures

The application of pyrimidine-based structures extends beyond biology into the realm of materials science. researchgate.net The unique electronic properties and rigid, planar nature of the pyrimidine ring make it an attractive component for organic electronics and porous materials. This compound can be used as a monomer in the synthesis of advanced materials.

Conjugated Polymers: Palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, can utilize di-functionalized monomers. A derivative of this compound, such as a 5-bromo-2-(tributylstannyl)pyrimidine, could be used to create π-conjugated polymers. tcichemicals.com These materials are investigated for their semiconducting properties in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). drpress.orgmdpi.com One study detailed the synthesis and solid-state polymerization of a pyrimidine-containing diacetylene monomer, leading to polymers with significant third-order optical susceptibility, which is valuable for nonlinear optical applications. rsc.org

Metal-Organic Frameworks (MOFs): Pyrimidine derivatives functionalized with coordinating groups like carboxylates or nitriles can act as organic linkers in the construction of MOFs. acs.org These crystalline materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. While this compound itself is not the linker, it is a key precursor. The iodo group can be converted to a carboxylic acid or other coordinating group, which then bridges metal ions to form the extended framework. acs.org

Polymer Chemistry and Macromolecular Design

While this compound is not typically used as a direct monomer for polymerization, its structural features make it a valuable precursor in the design and synthesis of advanced polymers. The pyrimidine ring is a component of various functional macromolecules, and the iodo-substituent provides a reactive site for elaboration into polymerizable monomers.

Research into pyrimidine-containing polymers has demonstrated their potential in specialized applications. For instance, derivatives such as 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol have been synthesized and successfully polymerized in the solid state through exposure to heat, light, or γ-radiation. rsc.org This highlights the capability of the pyrimidine moiety to be integrated into the backbone of conjugated polymers. Furthermore, enzymatic polymerization has been employed to synthesize polynucleotides from 5-thio- and 5-methylmercurithio-pyrimidine nucleotide derivatives, showcasing the biocompatibility of such structures in biological systems. nih.gov

The true utility of this compound in this field lies in its role as a synthetic intermediate. The carbon-iodine bond is highly amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This reactivity allows for the strategic attachment of polymerizable functional groups, such as vinyl, acetylene (B1199291), or other reactive moieties, to the pyrimidine core. This transforms the simple starting material into a custom-designed monomer suitable for incorporation into a wide range of polymer architectures, from linear chains to more complex branched or star-shaped polymers. mdpi.com The resulting polymers can be tailored for specific properties, leveraging the electronic and hydrogen-bonding capabilities of the embedded pyrimidine units.

Table 1: Examples of Pyrimidine Derivatives in Polymer Synthesis

| Pyrimidine Derivative Example | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| 5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol | Solid-state polymerization (heat, light, γ-radiation) | Conjugated polymer | rsc.org |

| 5-Thio- and 5-methylmercurithio-pyrimidine nucleotides | Enzymatic polymerization (using RNA/DNA polymerase) | Polynucleotides | nih.gov |

Components for Optoelectronic Materials (e.g., OLEDs)

In the field of optoelectronics, organic light-emitting diodes (OLEDs) rely on specialized organic molecules to transport charge carriers (holes and electrons) and to emit light. tcichemicals.com Heterocyclic compounds are of particular interest for these applications due to their tunable electronic properties. uniss.it this compound serves as a foundational building block for the synthesis of larger, more complex molecules designed for use in OLED devices.

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it a promising component for electron-transport materials (ETMs). rsc.org Efficient ETMs are crucial for balancing charge injection and transport within an OLED, leading to higher efficiency and longer device lifetime. While this compound itself is too small to function as an ETM, its reactive iodo group is a key handle for synthetic chemists.

Using cross-coupling reactions, the this compound core can be readily elaborated. It can be coupled with other aromatic or heteroaromatic systems, such as phenyl, pyridine, or carbazole (B46965) units, to construct the extended, conjugated molecular architectures necessary for effective charge transport. uniss.itrsc.org This synthetic versatility allows for the fine-tuning of critical material properties, including the Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection and the glass transition temperature for morphological stability in the solid state. rsc.org The design of such molecules often involves creating a balance between a planar, conjugated core for good electronic overlap and bulky side groups to prevent crystallization and ensure the formation of stable amorphous films required for OLED fabrication. tcichemicals.com

Table 2: Role of Heterocyclic Scaffolds in OLEDs and the Potential of this compound

| Functional Component in OLED | Desired Property | Role of Heterocyclic Moiety | Synthetic Utility of this compound |

|---|---|---|---|

| Electron-Transport Layer (ETL) | High electron mobility, appropriate LUMO level | Electron-deficient nature facilitates electron transport. rsc.org | Serves as a precursor to build larger, conjugated ETMs via cross-coupling at the iodo position. |

| Hole-Blocking Layer (HBL) | High LUMO energy to confine holes to the emissive layer | Nitrogen-containing heterocycles can be engineered to have high-energy LUMOs. uniss.it | A versatile building block for synthesizing custom hole-blocking materials. |

Applications in Agrochemical Compound Synthesis

The pyrimidine ring is a privileged scaffold in agrochemical research and development, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. nih.govmdpi.com this compound is a valuable intermediate in the synthesis of these bioactive compounds, providing a direct route to introduce functionality at the 5-position of the pyrimidine ring.

Fungicides: Pyrimidine-based compounds are particularly prominent as fungicides. The anilinopyrimidine class, which includes commercial products like pyrimethanil (B132214) and cyprodinil, is used to control diseases such as Botrytis cinerea (gray mold) on a variety of crops. mdpi.com Research efforts continue to explore novel pyrimidine derivatives for improved antifungal activity. nih.gov The synthesis of these complex molecules often involves the substitution of a halogen on the pyrimidine ring, making this compound a suitable starting material for creating new fungicidal candidates. A patent for 5-iodo-4-phenethylaminopyrimidine derivatives further underscores the direct relevance of iodo-pyrimidine structures in the development of agricultural pesticides. google.com

Herbicides: In herbicide discovery, pyrimidine derivatives have been developed to target essential plant-specific biochemical pathways. nih.gov For example, certain classes of pyrimidine-based herbicides function by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. mdpi.com Another mode of action involves the inhibition of protoporphyrinogen (B1215707) oxidase. nih.gov The synthesis of these herbicidal molecules, such as those based on the pyrido[2,3-d]pyrimidine (B1209978) and pyrimidinyloxyphenoxypropionate scaffolds, relies on the functionalization of a core pyrimidine ring. nih.govresearchgate.net The reactivity of the C-I bond in this compound facilitates its use as a precursor in the multi-step synthetic routes required to produce these complex and potent herbicides.

Table 3: Pyrimidine Derivatives in Agrochemical Applications

| Agrochemical Class | Mode of Action | Target Organism Example | Relevance of this compound | Reference |

|---|---|---|---|---|

| Fungicides | ||||

| Anilinopyrimidines | Inhibition of methionine biosynthesis | Botrytis cinerea (Gray Mold) | Precursor for synthesizing novel analogs. | mdpi.com |

| Novel Pyrimidine Derivatives | Varies | Various phytopathogenic fungi | A key building block for new active ingredients. | nih.gov |

| 5-Iodo-4-phenethylaminopyrimidines | Not specified | General pesticide | Direct structural analog mentioned in patent literature. | google.com |

| Herbicides | ||||

| Pyrimidinyloxybenzylamines | Acetohydroxyacid synthase (AHAS) inhibition | Oilseed rape weeds | A starting material for the pyrimidine core. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Protoporphyrinogen oxidase (PPO) inhibition | Bentgrass, Field Mustard | Intermediate for building the fused ring system. | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Iodo 2 Methylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Iodo-2-methylpyrimidine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR: In this compound, two distinct signals are expected in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring (H-4 and H-6). These protons appear as singlets or narrow doublets due to the absence of vicinal proton-proton coupling, though long-range coupling may be observed. A sharp singlet in the aliphatic region corresponds to the three protons of the methyl group at the C-2 position. The electronegative nitrogen atoms and the iodine substituent significantly influence the chemical shifts of the ring protons, typically causing them to resonate at a lower field compared to non-substituted pyrimidines.

¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in a unique electronic environment. The carbon atom bonded to the iodine (C-5) will experience a significant upfield shift due to the heavy-atom effect of iodine. The other aromatic carbons (C-2, C-4, C-6) will have chemical shifts influenced by the nitrogen atoms and the methyl substituent. The methyl carbon will appear at a characteristic high-field (upfield) position.

¹⁵N NMR: The pyrimidine ring contains two nitrogen atoms (N-1 and N-3) in different chemical environments, which should give rise to two separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogen atoms are influenced by the substituents on the pyrimidine ring. Studies on various pyrimidine derivatives show that substituent effects can be used to predict and assign these shifts. researchgate.netacs.org For this compound, the precise chemical shifts would provide insight into the electronic distribution within the heterocyclic ring. The low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope often necessitate the use of enrichment or more sensitive techniques like 2D heteronuclear correlation experiments for detection. huji.ac.il

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁵N Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | ~2.6 | ~25 | N/A |

| C-2 | N/A | ~168 | N/A |

| H-4 / C-4 | ~8.8 | ~160 | N/A |

| H-6 / C-6 | ~8.8 | ~160 | N/A |

| C-5 | N/A | ~100 | N/A |

| N-1 / N-3 | N/A | N/A | -70 to -130 (Referenced to CH₃NO₂) |

Note: The chemical shift values are estimates based on typical ranges for substituted pyrimidines and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Application of 2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the H-4 and H-6 protons and to detect any potential long-range couplings, such as between the methyl protons and the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signal of the methyl group to its carbon signal and the H-4 and H-6 proton signals to their respective C-4 and C-6 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is essential for assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be expected between:

The methyl protons and the C-2 carbon.

The H-4 proton and the C-2, C-5, and C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a spatial correlation between the methyl protons at C-2 and the ring proton at C-6, confirming their proximity in the molecule.

Specialized Halogen NMR (e.g., ¹²⁷I NMR) Studies

Direct observation of halogen nuclei like iodine-127 by NMR presents significant challenges. The ¹²⁷I nucleus has a nuclear spin of I = 5/2 and a large nuclear quadrupole moment. researchgate.nethuji.ac.il This property causes very rapid nuclear relaxation, leading to extremely broad NMR signals, often thousands of Hertz wide. huji.ac.il

In a molecule like this compound, the iodine atom is in a low-symmetry environment, bonded to an sp²-hybridized carbon of the pyrimidine ring. This asymmetry would result in a very large electric field gradient at the nucleus, further broadening the ¹²⁷I NMR signal. Consequently, the signal may be too broad to be detected by standard high-resolution solution-state NMR spectrometers. huji.ac.il While specialized solid-state NMR techniques at very high magnetic fields can sometimes be used to study such quadrupolar nuclei, solution-state ¹²⁷I NMR for compounds of this type is generally not practical for routine structural confirmation. researchgate.net

Mass Spectrometry (MS) for Precise Structural Confirmation

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₅H₅IN₂), the exact mass can be calculated from the masses of its most abundant isotopes. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimentally measured m/z value that can be compared against the theoretical value to confirm the elemental composition. researchgate.netmdpi.com

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₅H₅IN₂ | 219.9525 |

| [M+H]⁺ | C₅H₆IN₂ | 220.9603 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of selected ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and then fragmented by collision-induced dissociation (CID). uab.edu The resulting fragment ions are then analyzed, providing valuable information about the molecule's structure.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways, including the cleavage of the carbon-iodine bond and fragmentation of the pyrimidine ring itself. nih.gov Potential fragmentation pathways include:

Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine atom or hydrogen iodide (HI), resulting in a significant fragment ion.

Ring Fragmentation: The pyrimidine ring can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN) or acetonitrile (CH₃CN), which are common fragmentation patterns for nitrogen-containing heterocyclic compounds. nih.gov

Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the identity and structure of the compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Loss |

|---|---|---|---|

| 220.9603 | 94.0555 | -126.9048 | I |

| 220.9603 | 93.0477 | -127.9126 | HI |

| 94.0555 | 67.0422 | -27.0133 | HCN |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The pyrimidine ring itself has characteristic stretching and bending vibrations. In pyrimidine and its derivatives, coupled C-C and C-N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. ijaers.com The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. ijaers.com

The methyl group introduces additional vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are anticipated in the 2900-3000 cm⁻¹ region. The corresponding deformation modes, including symmetric (umbrella) and asymmetric bending, typically appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

The carbon-iodine (C-I) bond introduces vibrations at lower frequencies due to the heavy mass of the iodine atom. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

A comparative analysis of the IR and Raman spectra is crucial. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy provides better information on non-polar bonds and symmetric vibrations. epequip.com Therefore, the symmetric breathing mode of the pyrimidine ring is often a strong band in the Raman spectrum.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch (asymmetric & symmetric) | 2900 - 3000 | IR, Raman |

| Ring C=C and C=N Stretch | 1400 - 1600 | IR, Raman |

| Methyl C-H Deformation | 1375 - 1450 | IR |

| Ring Breathing Mode | ~820 - 860 | Raman (strong) |

| C-I Stretch | < 600 | IR (Far-IR), Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure. ijsred.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. pharmatutor.org For pyrimidine derivatives, the key electronic transitions are typically π → π* and n → π*. pharmatutor.org

The pyrimidine ring contains both π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atoms. The π → π* transitions are generally high in intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. pharmatutor.org

The introduction of substituents on the pyrimidine ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. Halogenation is known to affect the electronic spectra of pyrimidine derivatives. rsc.orgrsc.orgnih.gov The iodine atom, being a heavy halogen, can induce a bathochromic (red) shift in the absorption bands due to its electronic effects and the potential for increased spin-orbit coupling. A study on halogenated pyrimidines showed that the effect of the halogen atom on the absorption spectrum increases with photon energy. rsc.orgnih.gov

For a related compound, a pyrimidine derivative was monitored at a λmax of 275 nm. nih.gov It is expected that this compound will exhibit characteristic absorption bands in the UV region, likely with a π → π* transition below 250 nm and a weaker n → π* transition at a longer wavelength.

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Region | Relative Intensity |

|---|---|---|

| π → π | < 250 nm | High |

| n → π | > 250 nm | Low |

X-Ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the molecular conformation, how molecules pack in the crystal lattice, and the nature of intermolecular interactions.

For this compound, X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It is expected that the pyrimidine ring will be essentially planar. The conformation of the methyl group relative to the ring would also be determined. The crystal packing arrangement would show how individual molecules are oriented with respect to each other in the unit cell. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate revealed a three-dimensional network formed by hydrogen bonds and interactions between pyrimidine rings. researchgate.net

In the solid state, non-covalent interactions play a crucial role in dictating the crystal packing. For this compound, several types of intermolecular interactions are anticipated:

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. nih.gov This is due to the presence of a region of positive electrostatic potential (a σ-hole) on the iodine atom along the extension of the C-I covalent bond. nih.gov This positive region can interact favorably with a Lewis basic site on an adjacent molecule, such as a nitrogen atom of the pyrimidine ring. nih.gov The strength of this interaction depends on the polarizability of the halogen, making iodine a strong halogen bond donor. mdpi.com

π-Stacking: The aromatic pyrimidine rings can engage in π-stacking interactions, where the electron-rich π systems of adjacent rings are aligned. These interactions contribute significantly to the stability of the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can have distinct physical properties. Polymorphism studies on this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify if multiple crystalline forms exist.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a defined stoichiometry. This technique could be used to modify the physical properties of this compound or to study its intermolecular interactions with other molecules in a controlled manner.

Computational Chemistry and Quantum Mechanical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties of this compound. samipubco.com Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict molecular structures, vibrational frequencies, electronic properties, and spectroscopic data. chemrxiv.orgnih.gov

DFT calculations can be used to:

Optimize the molecular geometry of this compound to determine its most stable conformation, including bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra (if available) to aid in the assignment of vibrational modes.

Predict the UV-Vis spectrum by calculating the energies of electronic transitions between molecular orbitals.

Analyze the molecular orbitals , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic structure and reactivity.

Map the Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential on the molecular surface, which can predict sites for intermolecular interactions like halogen and hydrogen bonding. mdpi.com

Computational studies on substituted pyrimidines have been successfully used to predict their bioactivity and physicochemical properties. biointerfaceresearch.comnih.gov Similar approaches can be applied to this compound to gain a comprehensive understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. For this compound, a geometry optimization would be the first step, typically performed using a functional like B3LYP or PBE0 combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Following optimization, electronic properties would be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites, while the region around the iodine atom would exhibit a positive electrostatic potential (a σ-hole), which is crucial for halogen bonding.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods are routinely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.